2,3-Diphenylpropylamine

Catalog No.
S1915638
CAS No.
5415-80-5
M.F
C15H17N
M. Wt
211.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diphenylpropylamine

CAS Number

5415-80-5

Product Name

2,3-Diphenylpropylamine

IUPAC Name

2,3-diphenylpropan-1-amine

Molecular Formula

C15H17N

Molecular Weight

211.3 g/mol

InChI

InChI=1S/C15H17N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2

InChI Key

RHRYWWVGUVEZRJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CN)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C2=CC=CC=C2

The exact mass of the compound 2,3-Diphenylpropylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11302. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Diphenylpropylamine (CAS 5415-80-5) is a primary amine featuring a propyl chain with phenyl substituents at the 2 and 3 positions. It belongs to the phenylalkylamine class of compounds, which are recognized for their diverse biological activities. This compound serves as a crucial reference material and research tool, primarily due to its structural relationship to known calcium channel blockers and its role in metabolism studies of more complex pharmaceutical agents like Fendiline.

In the phenylalkylamine class, minor structural modifications—such as altering the position of the phenyl groups (e.g., to 3,3-diphenylpropylamine) or removing the methyl group—can lead to significant changes in biological activity, metabolic stability, and receptor affinity. 2,3-Diphenylpropylamine is specifically identified as a metabolite of the calcium channel blocker Fendiline. For applications such as pharmacokinetic (PK) studies, drug metabolism and pharmacokinetics (DMPK) analysis, or toxicology, using this exact isomer as a reference standard is mandatory for accurate analytical quantification and identification. Substituting with a different isomer or a close analog would invalidate the results of such studies.

Essential Reference Standard: Confirmed In-Vivo Metabolite of the Drug Fendiline

2,3-Diphenylpropylamine has been unequivocally identified as an in-vivo metabolite of the pharmaceutical agent Fendiline in humans. A gas chromatography-mass spectrometry (GC-MS) analysis of human urine following oral administration of Fendiline confirmed the presence of 2,3-diphenylpropylamine, which is formed via N-dealkylation of the parent drug. This metabolic link makes it a non-interchangeable reference standard.

Evidence DimensionMetabolic Product Identification
Target Compound DataDetected and structurally confirmed in human urine after administration of the parent drug.
Comparator Or BaselineFendiline (Parent Drug, CAS 13042-18-7).
Quantified DifferenceServes as a specific, required analytical marker for a primary metabolic pathway of Fendiline.
ConditionsIn-vivo human metabolism study with analysis by GC-MS.

For any laboratory performing pharmacokinetic, toxicological, or clinical monitoring of Fendiline, procurement of this exact metabolite is essential for method validation and accurate quantification.

Critical Tool for Deconvoluting Structure-Activity Relationships (SAR) in Phenylalkylamines

The biological activity of phenylalkylamine-based calcium channel blockers is highly sensitive to structural changes. As a primary metabolite of Fendiline, 2,3-diphenylpropylamine must be evaluated independently to determine if it contributes to the overall therapeutic or off-target effects observed after Fendiline administration. This allows researchers to distinguish the activity of the parent drug from that of its metabolite, a critical step in building accurate SAR models for this chemical class.

Evidence DimensionPharmacological Activity Attribution
Target Compound DataEnables isolated testing of a key metabolite's bioactivity.
Comparator Or BaselineFendiline (Parent Drug).
Quantified DifferenceAllows for the deconvolution of pharmacological effects between the parent drug and its primary N-dealkylated metabolite.
ConditionsIn-vitro or in-vivo pharmacological assays (e.g., receptor binding, functional screens).

Researchers designing next-generation calcium channel blockers or studying Fendiline's mechanism cannot accurately assign pharmacological roles without isolating and testing the activity of this specific metabolite.

Analytical Reference Standard in Fendiline Metabolism and Impurity Profiling

To be used as a primary analytical standard in liquid chromatography-mass spectrometry (LC-MS) or GC-MS methods for the purpose of identifying and quantifying Fendiline metabolites in preclinical and clinical samples. Its availability is critical for establishing limits of detection and quantification in regulated bioanalysis.

Control Compound for In-Vitro Pharmacological and Toxicological Profiling

To be employed as a distinct chemical entity in in-vitro assays (e.g., ion channel panels, cytotoxicity assays) to determine its specific biological activity. This allows for direct comparison with the parent drug, Fendiline, to ascertain whether the metabolite retains, loses, or gains activity or toxicity.

Starting Scaffold for Medicinal Chemistry and Analog Synthesis

To serve as a well-defined chemical building block for the synthesis of novel derivatives. Researchers exploring the structure-activity relationships of phenylalkylamines can use this specific isomeric backbone to create new compounds with potentially modulated pharmacological properties.

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5415-80-5

Wikipedia

2,3-diphenylpropylamine

General Manufacturing Information

Benzenepropanamine, .beta.-phenyl-: INACTIVE

Dates

Last modified: 08-16-2023

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